molecular formula C21H20FN3O3S B5556973 (3aR*,6S*)-2-(4-fluorophenyl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide

(3aR*,6S*)-2-(4-fluorophenyl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide

Cat. No. B5556973
M. Wt: 413.5 g/mol
InChI Key: CMUOYSUMOMSCNJ-RJPLPAITSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to this chemical structure involves reactions like esterification and cyclization. For instance, the reaction of 5-arylfurfurilamines with maleic anhydride leads to the formation of related compounds. Esterification of these tautomeric mixtures with methanol and sulfuric acid results in unexpected cleavage products of the cyclic form (Nadirova et al., 2019).

Molecular Structure Analysis

The molecular structure of similar compounds is often confirmed through techniques like X-ray diffraction, IR, and NMR spectroscopy. For example, a study on a related compound utilized X-ray diffraction to investigate its molecular and crystal structure, showing good agreement between theoretical and experimental data (Alaşalvar et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving similar compounds demonstrate a variety of changes and transformations. The nucleophilic cleavage of the epoxy bridge in one such compound results in a product with a cis-fused bicyclic system (Toze et al., 2013).

Scientific Research Applications

Orexin Receptor Antagonism and Compulsive Behavior

Compounds with structural elements similar to the molecule have been evaluated for their role in modulating orexin receptors, which are implicated in feeding, arousal, stress, and drug abuse behaviors. For instance, selective antagonism at orexin receptors, especially OX1R, has shown potential in reducing binge eating behaviors in animal models without affecting standard food intake or inducing sleep at effective doses, suggesting a novel pharmacological approach to treating eating disorders with a compulsive component (Piccoli et al., 2012).

Antimicrobial Activity

Structural analogs featuring thiazole and carboxamide groups have demonstrated significant antimicrobial properties. This includes the synthesis and evaluation of compounds for their activity against a variety of bacterial and fungal strains, indicating the potential for developing new antimicrobial agents based on these core structures (Hegab et al., 2009).

Anticancer Properties

Compounds incorporating fluorophenyl and thiazolyl moieties have been synthesized and tested for their cytotoxic effects against various cancer cell lines. Some of these compounds have shown promising anticancer activity, with specific structural modifications enhancing their potency and selectivity towards tumor cells. This research avenue explores the potential of these compounds as antitumor agents, contributing to the discovery of novel chemotherapeutic options (Hutchinson et al., 2001).

Metabolism and Disposition Studies

The disposition and metabolism of related compounds, particularly those functioning as orexin receptor antagonists, have been studied in humans. These studies provide valuable insights into the pharmacokinetics and metabolic pathways of such compounds, facilitating the development of drugs with optimal absorption, distribution, metabolism, and excretion (ADME) properties (Renzulli et al., 2011).

properties

IUPAC Name

(1R,7S)-3-(4-fluorophenyl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O3S/c1-12-23-14(10-29-12)9-24(2)19(26)17-16-7-8-21(28-16)11-25(20(27)18(17)21)15-5-3-13(22)4-6-15/h3-8,10,16-18H,9,11H2,1-2H3/t16-,17?,18?,21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMUOYSUMOMSCNJ-RJPLPAITSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CN(C)C(=O)C2C3C=CC4(C2C(=O)N(C4)C5=CC=C(C=C5)F)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CS1)CN(C)C(=O)C2[C@@H]3C=C[C@]4(C2C(=O)N(C4)C5=CC=C(C=C5)F)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.